molecular formula C14H13BN2O6 B1371568 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid CAS No. 874219-56-4

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid

Cat. No.: B1371568
CAS No.: 874219-56-4
M. Wt: 316.08 g/mol
InChI Key: DNBCLFIDIDSVDL-UHFFFAOYSA-N
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Description

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is a boronic acid derivative that features a benzyloxycarbonyl-protected amine and a nitro group on a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid typically involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by nitration and boronation reactions. The general steps are as follows:

    Protection of Amine: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.

    Nitration: The protected amine is then nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid).

    Boronation: The nitrated compound is subjected to a boronation reaction using a boronic acid or boronate ester precursor under conditions such as Suzuki coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.

    Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd-C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

    Deprotection: Palladium on carbon (Pd-C), hydrogen gas.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Suzuki Coupling: Formation of biaryl compounds.

    Deprotection: Free amine compound.

Scientific Research Applications

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in Suzuki coupling reactions.

    Biology: Employed in the study of enzyme inhibitors, particularly those targeting proteases and kinases.

    Medicine: Investigated for its potential in drug development, especially in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a building block in the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxycarbonyl and nitro groups, making it less versatile in certain synthetic applications.

    4-Nitrophenylboronic Acid: Similar nitro group but lacks the benzyloxycarbonyl-protected amine, limiting its use in peptide synthesis.

    Benzyloxycarbonyl-protected Amines: These compounds have the protective group but lack the boronic acid functionality, reducing their utility in Suzuki coupling reactions.

Uniqueness

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is unique due to its combination of a benzyloxycarbonyl-protected amine, a nitro group, and a boronic acid moiety. This combination allows for diverse reactivity and applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

[3-nitro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O6/c18-14(23-9-10-4-2-1-3-5-10)16-12-6-11(15(19)20)7-13(8-12)17(21)22/h1-8,19-20H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBCLFIDIDSVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657458
Record name (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-56-4
Record name (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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